molecular formula C12H18N2O2<br>(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O<br>C12H18N2O2 B1198615 Isophorone diisocyanate CAS No. 4098-71-9

Isophorone diisocyanate

Cat. No.: B1198615
CAS No.: 4098-71-9
M. Wt: 222.28 g/mol
InChI Key: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

IPDI has the molecular formula C₁₂H₁₈N₂O₂ and a molar mass of 222.29 g/mol . Its structure consists of a cyclohexane ring substituted with two isocyanate (–N=C=O) groups and three methyl (–CH₃) groups. The molecule exists as two stereoisomers: cis (25%) and trans (75%), which differ in the spatial arrangement of the isocyanate groups relative to the cyclohexane ring. The primary isocyanate group exhibits higher reactivity than the secondary group, enabling selective reactions in polymer synthesis.

Physical and Thermodynamic Properties

IPDI is a colorless to pale yellow liquid with a pungent odor. Key physical properties include:

Property Value Source
Boiling Point (1.33 kPa) 158°C
Density (20°C) 1.058–1.061 g/cm³
Viscosity (20°C) 13–15 mPa·s
Refractive Index (25°C) 1.483–1.485
Vapor Pressure (20°C) 0.04 Pa

The low crystallization temperature (<−60°C) and thermal stability up to 310°C make IPDI suitable for high-temperature applications.

Spectroscopic and Reactivity Profiles

  • Infrared (IR) Spectroscopy : Strong absorption bands at 2270 cm⁻¹ (N=C=O asymmetric stretch) and 1410 cm⁻¹ (C–N stretch) confirm the presence of isocyanate groups.
  • Reactivity : IPDI undergoes polyaddition reactions with polyols, forming urethane linkages. Its aliphatic nature prevents yellowing under UV exposure, unlike aromatic diisocyanates.

Historical Development and Industrial Significance

Historical Milestones

  • 1962 : Evonik Industries (then Hibernia AG) pioneered IPDI production as part of its isophorone chemistry platform, initially developed to valorize acetone byproducts.
  • 1970s–1980s : Commercial adoption in automotive coatings and aerospace paints due to IPDI’s UV stability.
  • 2000s : Expansion into non-phosgene synthesis routes, such as urea-alcohol carbamate decomposition, to reduce environmental hazards.

Industrial Applications

IPDI’s versatility drives its use across sectors:

Coatings and Paints
  • Automotive Clearcoats : IPDI-based polyurethanes provide scratch resistance and gloss retention.
  • Marine Coatings : Protects ships from saltwater corrosion.
Advanced Materials
  • Composite Resins : Reinforces wind turbine blades and aircraft components.
  • Lithium-Ion Batteries : IPDI additives enhance electrolyte stability, improving cycle life by 83%.
Market Trends

The global isocyanate market, valued at $30.07 billion in 2022 , is projected to reach $42.83 billion by 2030 , driven by IPDI’s demand in sustainable coatings and electric vehicle components.

Properties

IUPAC Name

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
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InChI

InChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3
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InChI Key

NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
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Molecular Formula

C12H18N2O2, Array
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Related CAS

53895-31-1, 53895-32-2, 53880-05-0
Record name Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, dimer
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DSSTOX Substance ID

DTXSID0023826
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Molecular Weight

222.28 g/mol
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Physical Description

Isophorone diisocyanate appears as a clear to light-yellow liquid. Slightly denser than water and insoluble in water. Toxic by inhalation and skin absorption. Very irritating to skin. Used to make polyurethane coatings., Liquid, Colorless to slightly yellow liquid with a pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent odor.
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Boiling Point

316 °F at 10 mmHg (NTP, 1992), BP: 158 °C at 10 torr, at 1.33kPa: 158 °C
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Flash Point

greater than 200 °F (NTP, 1992), 155 °C, Closed cup, 155 °C c.c., 311 °F
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons., Solubility in water, g/100ml: 15 (reaction), Decomposes
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Density

1.056 to 1.062 at 68 °F (USCG, 1999), 1.056, Relative density (water = 1): 1.06, 1.06
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Vapor Pressure

0.0003 mmHg at 68 °F ; 0.0007 mmHg at 122 °F (NTP, 1992), 0.0003 [mmHg], 0.0003 torr at 20 °C, Vapor pressure, Pa at 20 °C: 0.04, 0.0003 mmHg
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Color/Form

Colorless to slightly yellow liquid

CAS No.

4098-71-9
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Melting Point

-76 °F (NTP, 1992), Approximately -60 °C, -60 °C, -76 °F
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Preparation Methods

Traditional Phosgene-Based Synthesis

The conventional route to IPDI involves reacting isophorone diamine (IPDA) with phosgene (COCl2\text{COCl}_2). This method, pioneered by Schmitt et al., proceeds via a two-step mechanism:

  • Carbamoyl Chloride Formation : IPDA reacts with phosgene at 100°C to form bis-carbamoyl chloride intermediates.

  • Thermal Decomposition : Heating the intermediates to 150–200°C under reduced pressure eliminates hydrogen chloride (HCl\text{HCl}), yielding IPDI.

While this method achieves IPDI purities exceeding 95%, it faces significant drawbacks:

  • Toxicity : Phosgene is highly toxic, requiring stringent safety protocols.

  • Corrosion : By-product HCl necessitates corrosion-resistant reactors.

  • Environmental Impact : Incomplete phosgene conversion generates hazardous waste streams.

Non-Phosgenation Routes

Thermolysis of Carbamic Acid Esters

To circumvent phosgene usage, liquid-phase thermolysis of carbamic acid esters (urethanes) has emerged as a viable alternative. The general reaction is:

R(NHCOOR)2Δ,CatalystR(NCO)2+2ROH\text{R}(\text{NHCOOR}')2 \xrightarrow{\Delta, \text{Catalyst}} \text{R}(\text{NCO})2 + 2\text{R}'\text{OH}

Key Advancements :

  • Catalysts : SnO2_2 and CuO catalysts enable high selectivity (65–70% IPDI yield) at 235–280°C under vacuum (15–50 mm Hg).

  • Solvent-Free Operation : Eliminating solvents reduces separation costs and improves energy efficiency.

  • Ester Selection : Methyl and butyl esters optimize reaction kinetics, with methyl esters favoring faster methanol elimination.

Table 1: Catalytic Performance in IPDI Synthesis via Thermolysis

CatalystTemperature (°C)Pressure (mm Hg)IPDI Yield (%)Conversion (%)
SnO2_2235–24535–406595
CuO2801540.488.2
None35010<1030

Data adapted from U.S. Patent 4,873,365.

Formamide-Based Carbonate Thermolysis

A novel non-phosgenation method involves reacting IPDA-derived formamides with diorganocarbonates (e.g., diphenylcarbonate). The process proceeds as:

  • Formamide Synthesis : IPDA reacts with formic acid to yield bis-formamide intermediates.

  • Carbonate Thermolysis : Heating with diphenylcarbonate at 150–240°C under vacuum produces IPDI, phenol, and formate esters.

Advantages :

  • Phosgene-Free : Eliminates toxic phosgene and HCl by-products.

  • Recyclable By-Products : Phenol and formate esters can be purified and reused.

Challenges :

  • High Energy Demand : Thermolysis requires sustained temperatures >200°C.

  • Catalyst Sensitivity : Trace impurities degrade catalyst performance, necessitating high-purity feedstocks.

Blocked Isocyanate Derivatives

NaHSO3_33-Mediated Blocking for Aqueous Systems

Blocking IPDI with sodium bisulfite (NaHSO3\text{NaHSO}_3) enhances water solubility and reduces toxicity. The reaction mechanism involves nucleophilic addition of HSO3\text{HSO}_3^- to the isocyanate group:

IPDI+2NaHSO3IPDI-(SO3Na)2\text{IPDI} + 2\text{NaHSO}3 \rightarrow \text{IPDI-(SO}3\text{Na)}_2

Optimized Conditions :

  • Catalyst : Tetrabutylammonium bromide (TBAB, 1 wt.%) in isopropyl alcohol/water (1:1).

  • Reaction Parameters : 30°C, 2.5 h, 200 rpm stirring.

Applications :

  • Paper Strengthening : Treated fibers exhibit 25% higher tensile strength and 40% improved water resistance.

  • Coatings : Blocked IPDI enables ambient-temperature curing in waterborne polyurethanes.

Table 2: Properties of NaHSO3_3-Blocked IPDI

ParameterValue
Blocking Degree≥98%
Deblocking Temperature120–150°C
Solubility in Water>50 g/L
Storage Stability>6 months at 25°C

Data from BioResources (2020).

Comparative Analysis of IPDI Synthesis Routes

Yield and Efficiency

  • Phosgenation : Highest yield (95%) but compromised by safety risks.

  • Thermolysis (SnO2_2) : 65% yield with moderate energy input.

  • Formamide Route : ~50% yield due to competing side reactions.

Industrial Scalability

  • Thermolysis : Most scalable due to continuous process compatibility.

  • Blocked IPDI : Limited to niche applications but growing in waterborne systems .

Chemical Reactions Analysis

Types of Reactions: Isophorone diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coatings

IPDI is extensively used in the formulation of high-performance coatings. Its ability to provide excellent adhesion, flexibility, and resistance to weathering makes it ideal for:

  • Protective Coatings : Used in automotive and industrial applications to enhance durability.
  • Enamel Coatings : Provides resistance to abrasion and UV degradation.
  • Aerospace Coatings : Ensures longevity and performance under extreme conditions .

Adhesives

The unique reactivity of IPDI allows it to be employed in the production of adhesives that require strong bonding capabilities. Notable uses include:

  • Mono-component Adhesives : Engineered microencapsulated formulations using IPDI serve as crosslinkers in high-demand applications, eliminating the need for solvents .
  • Structural Adhesives : Utilized in construction and automotive industries for bonding dissimilar materials .

Elastomers

IPDI is a critical component in the synthesis of elastomers, which are used in various applications due to their flexibility and resilience:

  • Polyurethane Elastomers : These materials are employed in automotive parts, footwear, and industrial applications where durability is essential.
  • Sealants : IPDI-based sealants provide excellent moisture resistance and adhesion properties .

Case Study 1: Automotive Coatings

A study demonstrated the effectiveness of IPDI-based coatings in enhancing the lifespan of automotive finishes. The coatings exhibited superior resistance to environmental factors compared to traditional formulations, leading to reduced maintenance costs and improved aesthetic longevity.

Case Study 2: Adhesive Performance

Research on mono-component adhesives incorporating microencapsulated IPDI revealed significant improvements in bonding strength and curing times. These adhesives were tested under various stress conditions, showcasing their reliability for structural applications .

Environmental and Health Considerations

While IPDI offers numerous advantages, its use also raises health concerns related to exposure. Studies indicate that occupational exposure can lead to respiratory issues such as asthma; thus, proper handling procedures are essential . Regulatory guidelines recommend monitoring air quality in workplaces where IPDI is utilized to mitigate health risks.

Mechanism of Action

Isophorone diisocyanate is compared with other diisocyanates such as hexamethylene diisocyanate and methylenediphenyl diisocyanate:

    Hexamethylene Diisocyanate: An aliphatic diisocyanate used in the production of polyurethane coatings and elastomers.

    Methylenediphenyl Diisocyanate: An aromatic diisocyanate used in the production of rigid polyurethane foams.

Uniqueness: this compound stands out due to its cycloaliphatic structure, which imparts unique properties such as high selectivity in reactions and compatibility with various resins and solvents .

Comparison with Similar Compounds

Toluene Diisocyanate (TDI)

  • Structure : Aromatic, with two isocyanate groups attached to a toluene ring.
  • Properties :
    • Higher reactivity and volatility compared to IPDI .
    • Prone to yellowing under UV exposure due to aromatic rings.
    • Used in flexible foams but requires strict handling due to toxicity .
  • Performance :
    • IPDI-based elastomers exhibit 2× higher tensile strength than TDI-based counterparts .
    • TDI-based polyurethanes (PUs) show faster polymerization kinetics but inferior thermal stability .

Methylene Diphenyl Diisocyanate (MDI)

  • Structure : Aromatic, with two phenyl groups connected by a methylene bridge.
  • Properties :
    • Low volatility, high molecular weight, and rigidity .
    • Dominates rigid foam applications but suffers from UV instability.
  • Performance :
    • In waterborne PUs, IPDI provides superior light stability and flexibility compared to MDI .
    • MDI-based macrodiol-linked polymers exhibit distinct phase separation vs. IPDI, affecting creep resistance .

Hexamethylene Diisocyanate (HDI)

  • Structure : Aliphatic, linear chain with six methylene groups.
  • Properties :
    • High flexibility and weather resistance, used in automotive coatings .
    • Lower mechanical strength but faster cure times than IPDI .
  • Performance :
    • HDI-based castor oil PUs show 30% lower tensile strength but 50% higher elongation vs. IPDI .
    • IPDI outperforms HDI in hydrolytic stability for outdoor applications .

Dicyclohexylmethane Diisocyanate (H12MDI)

  • Structure : Cycloaliphatic, similar to IPDI but with a dicyclohexylmethane backbone.
  • Properties :
    • Combines low volatility with high chemical resistance .
  • Performance :
    • H12MDI-based coatings exhibit better self-healing properties but lower hardness than IPDI .

Comparative Data Tables

Table 1. Key Properties of Diisocyanates

Property IPDI TDI MDI HDI H12MDI
Structure Cycloaliphatic Aromatic Aromatic Aliphatic Cycloaliphatic
Density (g/cm³) 1.056–1.062 1.22 1.23 1.05 1.06
Volatility Low High Very Low Moderate Low
UV Stability Excellent Poor Poor Good Excellent
Tensile Strength (MPa)* 25–30 10–15 20–25 15–20 20–25

*Values vary based on polyol selection and application.

Table 2. Performance in Castor Oil-Based Polyurethanes

Diisocyanate Tensile Strength (MPa) Elongation (%) Thermal Stability (°C)
IPDI 28.5 120 290
TDI 32.0 90 270
HDI 19.8 180 285

Biological Activity

Isophorone diisocyanate (IPDI) is a chemical compound widely used in the production of polyurethanes and coatings. As a diisocyanate, it exhibits significant biological activity, particularly concerning its toxicity and potential health effects upon exposure. This article explores the biological activity of IPDI, including its mechanisms of action, health effects, and relevant research findings.

This compound is characterized by its two isocyanate groups, which can react with various nucleophiles, including proteins and amino acids. This reactivity is central to its biological effects:

  • Protein Binding : IPDI can form adducts with proteins through the reaction of isocyanate groups with amino acids such as lysine, leading to sensitization and allergic reactions in exposed individuals .
  • Glutathione Conjugation : The formation of glutathione conjugates may promote immune responses, suggesting that these conjugates could serve as biomarkers for exposure and effect .

Acute Effects

Acute exposure to IPDI can lead to various respiratory and dermatological issues:

  • Respiratory Sensitization : IPDI is recognized as a potent respiratory sensitizer, capable of inducing asthma-like symptoms in sensitive individuals. Case reports indicate that inhalation exposure can result in bronchial spasms and pulmonary edema .
  • Dermal Irritation : Contact with skin can cause irritation and allergic dermatitis, highlighting the compound's sensitizing potential .

Chronic Effects

Long-term exposure to IPDI has been associated with several chronic health conditions:

Occupational Exposure

A study highlighted the occupational risks associated with diisocyanate exposure, particularly in industries using IPDI. Biomonitoring data indicated that workers exposed to diisocyanates had elevated levels of specific protein adducts, suggesting significant exposure levels .

Experimental Studies

Research involving animal models has demonstrated that IPDI can induce respiratory tract toxicity at low exposure levels. Inhalation studies revealed dose-dependent effects on lung tissues, indicating the need for stringent occupational safety measures when handling this compound .

Comparative Toxicity Data

Exposure TypeConcentrationObserved Effects
Inhalation (acute)<0.005 mg/LRespiratory irritation, asthma
Inhalation (chronic)0.002 - 0.026 mg/LPulmonary toxicity, histological changes
Dermal contactVariesSkin irritation, allergic dermatitis

Q & A

Q. What safety protocols are essential when handling IPDI in laboratory settings?

IPDI poses acute risks, including skin/eye irritation and respiratory distress. Implement engineering controls (e.g., fume hoods, automated liquid transfer systems) to minimize inhalation and contact . Use nitrile gloves, chemical-resistant aprons, and sealed goggles. Emergency showers and eye-wash stations must be accessible . Decontaminate surfaces with dry absorbents before wet cleaning to avoid hydrolysis reactions .

Q. How should IPDI be stored to prevent degradation or hazardous reactions?

Store IPDI in airtight, corrosion-resistant containers (e.g., stainless steel) in cool (<25°C), well-ventilated areas. Avoid proximity to water, alcohols, amines, or strong bases (e.g., NaOH), as these trigger exothermic reactions producing CO₂ and toxic gases . Separate from copper or aluminum alloys to prevent catalytic decomposition .

Q. What analytical methods are recommended for quantifying IPDI concentrations in experimental samples?

Use Fourier-transform infrared spectroscopy (FTIR) to detect isocyanate (-NCO) groups or high-performance liquid chromatography (HPLC) with UV detection for precise quantification . For biological monitoring, analyze urinary isocyanate metabolites (e.g., IPDI-derived diamines) via liquid chromatography-tandem mass spectrometry (LC-MS/MS), adhering to a Biological Monitoring Guidance Value (BMGV) of 1 µmol/mol creatinine .

Advanced Research Questions

Q. How can researchers design studies to investigate IPDI’s chronic toxicity and carcinogenic potential?

Develop longitudinal in vivo models using rodents exposed to subacute IPDI doses (e.g., 0.02–0.07 mg/m³, aligning with workplace exposure limits) . Monitor pulmonary function (spirometry), histological lung changes, and biomarker profiles (e.g., serum IgE for allergic sensitization) . Address data gaps by comparing results with structurally similar diisocyanates (e.g., HDI, TDI) to infer mechanisms .

Q. What experimental strategies resolve contradictions in IPDI’s hydrolysis kinetics under varying environmental conditions?

Conduct controlled hydrolysis studies in aqueous media at different pH levels (e.g., 4–10) and temperatures. Use gas chromatography (GC) to track CO₂ emissions and NMR to identify degradation byproducts (e.g., urea derivatives) . Contrast findings with computational models (e.g., density functional theory) to elucidate reaction pathways and reconcile discrepancies in reported hydrolysis rates .

Q. How can IPDI’s environmental fate be assessed in soil and water systems?

Perform microcosm experiments to evaluate IPDI’s mobility and persistence. Measure adsorption coefficients (Kd) in soil matrices using batch equilibrium tests and quantify hydrolysis half-lives in freshwater/seawater via LC-MS/MS . Pair with ecotoxicological assays (e.g., Daphnia magna mortality tests) to correlate degradation products with toxicity .

Q. What methodologies optimize the synthesis of IPDI-derived polyurethanes with tailored properties?

Employ step-growth polymerization with diols (e.g., polyesters) under anhydrous conditions. Adjust the [NCO]/[OH] ratio (1.5–2.0) and catalyst (e.g., dibutyltin dilaurate) concentration to control crosslinking density. Characterize materials using dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) to correlate structure with thermal stability .

How can PICOT frameworks structure research questions on IPDI-induced occupational asthma?

Example PICOT:

  • P opulation: Workers exposed to IPDI in polyurethane manufacturing.
  • I ntervention: Biomarker-based surveillance (urinary diamines).
  • C omparison: Traditional air monitoring (-NCO levels).
  • O utcome: Reduction in asthma incidence.
  • T ime: 2-year longitudinal study. This approach isolates variables and aligns with regulatory benchmarks (e.g., 8-hour TWA: 0.02 mg/m³) .

Methodological Guidance

Q. What strategies ensure reproducibility in IPDI-related experiments?

Document detailed reaction conditions (e.g., humidity, solvent purity) in supplemental materials, as IPDI’s reactivity is moisture-sensitive . For novel compounds, provide NMR, FTIR, and elemental analysis data. Use standardized protocols from HG/T 6063-2022 for testing purity and isocyanate content .

Q. How should researchers address conflicting data on IPDI’s allergenic thresholds?

Conduct meta-analyses of existing epidemiological studies, stratifying by exposure duration and confounding factors (e.g., smoking). Validate findings using in vitro models (e.g., dendritic cell activation assays) to establish dose-response relationships for skin sensitization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isophorone diisocyanate
Reactant of Route 2
Isophorone diisocyanate

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